molecular formula C18H19N3O3S B2713260 N-(3,5-dimethylphenyl)-3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)propanamide CAS No. 899726-81-9

N-(3,5-dimethylphenyl)-3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)propanamide

Cat. No.: B2713260
CAS No.: 899726-81-9
M. Wt: 357.43
InChI Key: CVMANDJVUKCYHB-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)propanamide is a complex organic compound that belongs to the class of benzothiadiazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzothiadiazine ring system, which is fused with a sulfonamide group, and a propanamide moiety attached to a dimethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiadiazine Ring: This can be achieved by reacting 2-aminobenzenesulfonamide with a suitable aldehyde under acidic conditions to form the benzothiadiazine ring.

    Attachment of the Propanamide Group: The benzothiadiazine intermediate is then reacted with 3-bromopropanoic acid in the presence of a base to introduce the propanamide group.

    Introduction of the Dimethylphenyl Group: Finally, the compound is treated with 3,5-dimethylphenyl isocyanate to attach the dimethylphenyl group to the nitrogen atom of the benzothiadiazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiadiazine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the propanamide moiety, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-(3,5-dimethylphenyl)-3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, due to its ability to interfere with specific biological pathways.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The benzothiadiazine ring system can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate the activity of enzymes. This interaction can lead to the inhibition of enzyme activity, disruption of metabolic pathways, or alteration of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dimethylphenyl)-3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)acetamide
  • N-(3,5-dimethylphenyl)-3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)butanamide

Uniqueness

N-(3,5-dimethylphenyl)-3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)propanamide is unique due to its specific structural features, such as the propanamide moiety, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-12-9-13(2)11-14(10-12)19-18(22)8-7-17-20-15-5-3-4-6-16(15)25(23,24)21-17/h3-6,9-11H,7-8H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVMANDJVUKCYHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CCC2=NS(=O)(=O)C3=CC=CC=C3N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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